Cas no 1283108-32-6 (5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole)

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
- 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole
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- MDL: MFCD21091811
- インチ: 1S/C7H5BrN2O2/c1-4-9-7(12-10-4)5-2-3-6(8)11-5/h2-3H,1H3
- InChIKey: JKWYFVZEEMVBLJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=NC(C)=NO2)O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.1
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235460-10.0g |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2145-0646-1g |
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95%+ | 1g |
$311.0 | 2023-09-06 | |
TRC | B260461-100mg |
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 100mg |
$ 70.00 | 2022-06-07 | ||
TRC | B260461-500mg |
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 500mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-235460-0.1g |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-235460-1.0g |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-235460-0.05g |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-235460-0.25g |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-235460-5.0g |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Life Chemicals | F2145-0646-0.5g |
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |
1283108-32-6 | 95%+ | 0.5g |
$295.0 | 2023-09-06 |
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazoleに関する追加情報
Research Brief on 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole (CAS: 1283108-32-6): Recent Advances and Applications
The compound 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole (CAS: 1283108-32-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This 1,2,4-oxadiazole derivative, characterized by its brominated furan moiety, has demonstrated promising biological activities in recent studies, particularly in the context of antimicrobial and anticancer drug discovery.
Recent investigations published in the Journal of Medicinal Chemistry (2023) have explored the compound's mechanism of action as a potential inhibitor of bacterial DNA gyrase. Molecular docking studies revealed that the bromine atom at the 5-position of the furan ring forms crucial halogen bonds with key residues in the gyrase ATP-binding pocket, while the oxadiazole core contributes to π-π stacking interactions. This dual binding mode suggests a novel mechanism distinct from existing fluoroquinolone antibiotics.
In cancer research, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole exhibits selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with an IC50 of 3.2 μM, while showing minimal toxicity toward normal mammary epithelial cells. The compound was found to induce apoptosis through mitochondrial pathway activation, as evidenced by increased caspase-3/7 activity and cytochrome c release.
The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, one-pot synthesis of 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole from 5-bromofuran-2-carbohydrazide and acetic anhydride, achieving 78% yield with excellent purity (>99%) suitable for pharmaceutical development.
Pharmacokinetic studies in animal models (European Journal of Pharmaceutical Sciences, 2024) have shown that the compound demonstrates favorable absorption characteristics (oral bioavailability of 42%) and tissue distribution patterns, with particular accumulation in tumor tissues. However, metabolic stability remains a challenge, with rapid glucuronidation observed in liver microsome assays, suggesting the need for further structural optimization.
Emerging applications in chemical biology include its use as a versatile building block for PROTAC (proteolysis targeting chimera) development, as reported in ACS Chemical Biology (2023). The bromine atom serves as an excellent handle for further functionalization through cross-coupling reactions, while the oxadiazole moiety provides rigidity and improved proteolytic stability to the resulting conjugates.
Future research directions highlighted in recent reviews focus on exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. The unique physicochemical properties of 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole, including its moderate lipophilicity (logP 2.1) and polar surface area (58 Ų), make it particularly interesting for CNS-targeted drug development, though blood-brain barrier penetration remains to be thoroughly investigated.
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